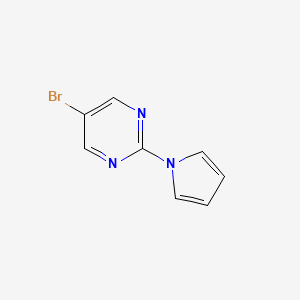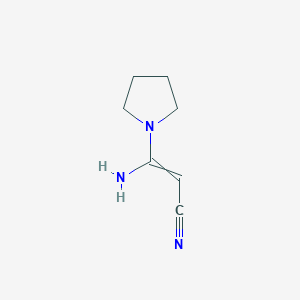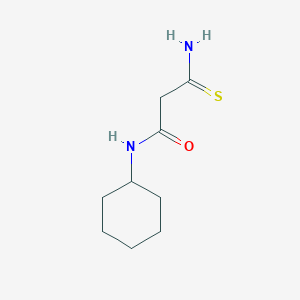
6-Pyrrolidin-1-yl-nicotinic acid
Übersicht
Beschreibung
6-Pyrrolidin-1-yl-nicotinic acid is a chemical compound with the molecular formula C10H12N2O2 It is characterized by the presence of a pyrrolidine ring attached to the nicotinic acid structure
Wissenschaftliche Forschungsanwendungen
6-Pyrrolidin-1-yl-nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
It is known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes . The pyrrolidine ring, another component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have been reported to have bioactive properties . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
It’s known that compounds containing the pyrrolidine ring can influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that compounds containing the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
6-(Pyrrolidin-1-yl)nicotinic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with nicotinic acid receptors, modulating their function. Additionally, 6-(Pyrrolidin-1-yl)nicotinic acid can interact with enzymes involved in metabolic pathways, altering their catalytic efficiency .
Cellular Effects
The effects of 6-(Pyrrolidin-1-yl)nicotinic acid on various cell types are profound. It influences cell signaling pathways, particularly those involving nicotinic acid receptors. This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to affect the expression of genes involved in lipid metabolism, thereby impacting cellular energy balance .
Molecular Mechanism
At the molecular level, 6-(Pyrrolidin-1-yl)nicotinic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Pyrrolidin-1-yl)nicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(Pyrrolidin-1-yl)nicotinic acid remains stable under specific conditions, but its activity can diminish over extended periods .
Dosage Effects in Animal Models
The effects of 6-(Pyrrolidin-1-yl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic function. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage .
Metabolic Pathways
6-(Pyrrolidin-1-yl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the nicotinic acid pathway, affecting the synthesis and degradation of related metabolites .
Transport and Distribution
Within cells and tissues, 6-(Pyrrolidin-1-yl)nicotinic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that 6-(Pyrrolidin-1-yl)nicotinic acid reaches its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of 6-(Pyrrolidin-1-yl)nicotinic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization influences its interactions with other biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyrrolidin-1-yl-nicotinic acid typically involves the reaction of nicotinic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrrolidine ring on the nicotinic acid backbone. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Pyrrolidin-1-yl-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Halogenating agents, nucleophiles; conditions: organic solvents, controlled temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinyl-nicotinic acid oxides, while reduction can produce pyrrolidinyl-nicotinic alcohols.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Nicotinic Acid: A precursor to 6-Pyrrolidin-1-yl-nicotinic acid, known for its role in metabolic pathways.
Pyrrolidinyl-nicotinamide: A derivative with similar structural features but different biological activity.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the nicotinic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURIZRKTAXJRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353315 | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210963-95-4 | |
| Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)

